molecular formula C16H14FN3O4S B11469703 N-(3-fluoro-2-methylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B11469703
M. Wt: 363.4 g/mol
InChI Key: IUNUVTAHZOMWTQ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a long name. Let’s break it down:
    • The core structure is a tetrahydroquinazoline , which consists of a quinazoline ring system (a bicyclic aromatic ring) with two additional hydrogen atoms.
    • The compound contains a sulfonamide group (SO₂NH₂) attached to the quinazoline ring.
    • The substituents include a 3-fluoro-2-methylphenyl group and a 3-methyl group.
  • Overall, it combines features from quinazolines, sulfonamides, and aromatic fluorine-substituted rings.
  • Researchers have explored its potential as a drug candidate due to its unique structure.
  • Preparation Methods

    • Synthetic routes for this compound involve multistep reactions.
    • One approach is to start with a suitable precursor (such as 3-fluoroaniline) and then introduce the necessary functional groups.
    • Industrial production methods may vary, but they typically involve efficient and scalable processes.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

      Reduction: Reduction of the quinazoline ring could lead to different derivatives.

      Substitution: Substituents can be modified via nucleophilic substitution reactions.

      Common Reagents: Reagents like boronic acids (e.g., phenylboronic acid) and transition metal catalysts are often used.

      Major Products: These reactions can yield various derivatives, each with distinct properties.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or other diseases.

      Biology: It might serve as a probe to study specific biological pathways.

      Industry: Applications in materials science or catalysis are also possible.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other quinazolines, sulfonamides, and fluorinated aromatic derivatives.
    • Its uniqueness lies in the combination of these features.

    Properties

    Molecular Formula

    C16H14FN3O4S

    Molecular Weight

    363.4 g/mol

    IUPAC Name

    N-(3-fluoro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonamide

    InChI

    InChI=1S/C16H14FN3O4S/c1-9-12(17)4-3-5-13(9)19-25(23,24)10-6-7-14-11(8-10)15(21)20(2)16(22)18-14/h3-8,19H,1-2H3,(H,18,22)

    InChI Key

    IUNUVTAHZOMWTQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N(C3=O)C

    Origin of Product

    United States

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